2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
The compound 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide features a pyridine core substituted with a 4-chlorophenyl group, a cyano group, and a trifluoromethyl moiety. The acetamide side chain is linked to a 4-fluorophenyl group.
Properties
CAS No. |
617697-54-8 |
|---|---|
Molecular Formula |
C21H12ClF4N3OS |
Molecular Weight |
465.9 g/mol |
IUPAC Name |
2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H12ClF4N3OS/c22-13-3-1-12(2-4-13)18-9-17(21(24,25)26)16(10-27)20(29-18)31-11-19(30)28-15-7-5-14(23)6-8-15/h1-9H,11H2,(H,28,30) |
InChI Key |
QOXKFZDUDJGOTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a condensation reaction involving 4-chlorobenzaldehyde, malononitrile, and trifluoroacetic acid.
Introduction of the sulfanyl group: The sulfanyl group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Acetamide formation: The final step involves the reaction of the intermediate with 4-fluoroaniline and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Structural Features
The compound features:
- A trifluoromethyl group which enhances lipophilicity and biological activity.
- A pyridine ring , known for its role in various pharmacological properties.
- A sulfanyl group , potentially influencing the reactivity and interaction with biological targets.
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent due to its structural characteristics that suggest activity against various biological targets.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For example, studies have shown that trifluoromethyl-containing compounds can enhance the potency of inhibitors targeting specific cancer pathways (e.g., the PI3K/Akt pathway) . The incorporation of the pyridine moiety may also contribute to this activity by interacting with cellular receptors.
Agrochemical Applications
The unique chemical structure of this compound may also lend itself to use as an agrochemical, particularly in developing new pesticides or herbicides.
Case Study: Pesticidal Efficacy
Research into related compounds has demonstrated that trifluoromethylated pyridines can serve as effective pesticides due to their ability to disrupt metabolic processes in pests . The chlorophenyl and cyano groups may enhance this activity by increasing toxicity to target organisms while minimizing harm to non-target species.
Material Science
The compound's properties may allow it to be used in advanced materials, particularly in coatings or polymers where chemical stability and resistance to environmental degradation are critical.
Case Study: Coating Formulations
Studies have indicated that incorporating trifluoromethyl groups into polymer matrices can significantly improve water repellency and chemical resistance . This suggests potential for applications in protective coatings that require durability under harsh conditions.
Table 1: Comparison of Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Biological Activity
The compound 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS No. 625377-95-9) is a complex organic molecule with potential biological activities that warrant detailed investigation. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications, particularly in neurodegenerative diseases and cancer.
- Molecular Formula : C22H14Cl2F3N3OS
- Molecular Weight : 496.33 g/mol
- Structure : The compound features a pyridine ring, a trifluoromethyl group, and a chlorophenyl moiety, which contribute to its biological properties.
Biological Activity Overview
Recent studies have highlighted the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of Alzheimer's disease. AChE inhibitors are crucial for increasing acetylcholine levels in the brain, thereby enhancing cognitive function.
The compound's mechanism involves:
- Inhibition of AChE : By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, leading to increased neurotransmitter availability.
- Potential Dual Activity : Some studies suggest that it may also inhibit butyrylcholinesterase (BChE), another enzyme involved in cholinergic signaling.
Efficacy Studies
A series of studies have evaluated the biological activity of this compound:
Case Studies
- Neurodegenerative Disease Models : In models simulating Alzheimer's disease, the compound demonstrated a reduction in cognitive decline when administered alongside standard treatments.
- Cancer Cell Lines : Preliminary investigations indicate that this compound may exhibit anticancer properties by inducing apoptosis in certain cancer cell lines, although further research is required to elucidate these effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound suggests that:
- The presence of electron-withdrawing groups like trifluoromethyl enhances AChE inhibitory activity.
- Substituents on the phenyl rings influence both potency and selectivity for AChE versus BChE.
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of this compound. Current data indicate:
- Moderate toxicity at high concentrations.
- Further studies are needed to establish a comprehensive safety profile before clinical application.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent-driven differences:
Key Observations
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-fluorophenyl group (electron-withdrawing) contrasts with the 4-ethoxyphenyl (electron-donating) in 617697-55-7. This difference may influence receptor-binding interactions, as fluorine’s small size and electronegativity favor hydrophobic and dipole interactions, whereas ethoxy enhances solubility but may reduce membrane permeability .
Heterocyclic Core Modifications: The thieno[3,2-d]pyrimidine core in introduces a non-planar structure compared to the pyridine core, which could alter binding to enzymatic targets reliant on π-π stacking .
Solubility and logP Trends: Methoxy/ethoxy groups () consistently improve solubility over halogens. Trifluoromethyl and cyano groups in the pyridine ring contribute to high logP values, suggesting enhanced lipid membrane penetration .
Methodological Considerations
- Crystallography Tools : The SHELX system () is widely used for small-molecule crystallography, enabling precise determination of substituent conformations and intermolecular interactions .
- Synthetic Accessibility : The presence of sulfur bridges (e.g., sulfanyl groups) in these compounds suggests synthetic routes involving nucleophilic substitution or thiol-ene reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
